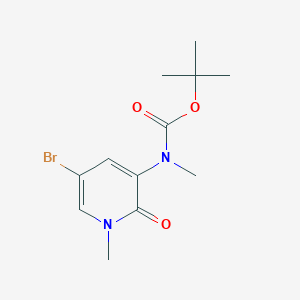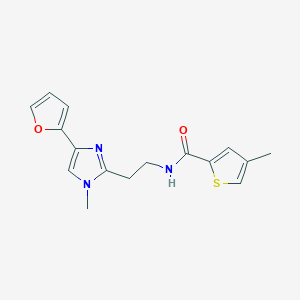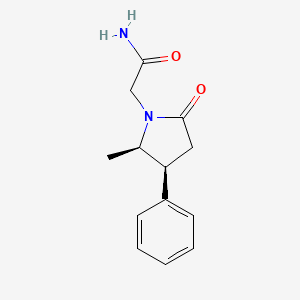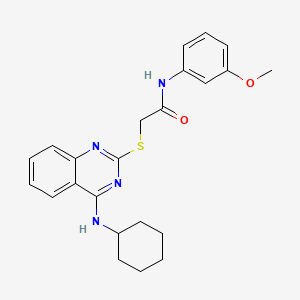![molecular formula C17H14F3NO2 B2578371 4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 866156-35-6](/img/structure/B2578371.png)
4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of 4-(Trifluoromethyl)benzylamine . It has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds such as 4-(Trifluoromethyl)benzylamine include a liquid form, a refractive index of n20/D 1.464 (lit.), and a density of 1.229 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Dopaminergic Activity
4-[4-(Trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one and its derivatives have been studied for their dopaminergic activity. Research has shown that certain benzazepines demonstrate significant agonist activity on central and peripheral dopamine receptors. These compounds were synthesized and evaluated through various methods including cyclization of amino alcohols and demethylation processes. Their dopaminergic activity was assessed in both in vivo (in anesthetized dogs) and in vitro settings, with results indicating potential applications in neurological research (Pfeiffer et al., 1982).
Synthesis Methods
Advanced synthesis methods for compounds structurally similar to this compound have been developed. For instance, novel one-pot synthesis methods for creating tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives have been reported. These methods involve aromatic diamines, Meldrum's acid, and an isocyanide, highlighting the compound's relevance in organic chemistry and pharmaceutical research (Shaabani et al., 2009).
Chemical Properties and Reactions
Research has delved into the chemical properties and reactions of benzazepine derivatives. Studies have focused on the synthesis and characterization of these compounds, exploring their structures and reactions in different conditions. This includes investigations into hydrogen-bonded assemblies and the stability of these compounds in various forms (Guerrero et al., 2014).
Potential Biological Activities
There's significant interest in the potential biological activities of benzazepine derivatives. Research has noted that compounds with structures similar to this compound could have a broad spectrum of biological activities. This includes possible applications in therapeutic treatments and as part of molecular libraries for various medical applications (Wang et al., 2008).
Safety and Hazards
Safety data sheets for related compounds suggest that they can cause severe skin burns and eye damage . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]-2,3-dihydro-1,4-benzoxazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2/c18-17(19,20)13-7-5-12(6-8-13)11-21-9-10-23-15-4-2-1-3-14(15)16(21)22/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZONVJZDIGOQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B2578292.png)
![N-(3-methoxypropyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2578293.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2578295.png)





![1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole](/img/structure/B2578303.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2578306.png)

